molecular formula C2H2Cl4O B1619804 Bis(dichloromethyl) ether CAS No. 20524-86-1

Bis(dichloromethyl) ether

Cat. No. B1619804
CAS RN: 20524-86-1
M. Wt: 183.8 g/mol
InChI Key: HKYGSMOFSFOEIP-UHFFFAOYSA-N
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Description

Bis(dichloromethyl) ether, also known as bis(chloromethyl)ether (BCME) or oxirane, is a volatile organic compound (VOC) and a potential environmental pollutant. It is a colorless, flammable liquid with a strong ether-like odor. It is used in a variety of industrial and laboratory applications, including as a solvent, a reactant in organic synthesis, and a reagent in analytical chemistry. BCME is also used as a building block in the synthesis of other compounds, such as polymers and pharmaceuticals.

Scientific Research Applications

Synergist in Insecticides

Bis(dichloromethyl) ether has been utilized as a synergist or active ingredient in insecticides. Research indicates that it enhances the killing activity of these insecticidal formulations. The study by Lin (2008) in the Journal of Hunan Agricultural University provides a comprehensive overview of its properties, application as a synergist, synthesis, environmental behavior, and safety assessment (Lin, 2008).

Use in Polymer Synthesis

The compound has been employed in the synthesis of polymers, ion exchange resins, and plastics. It serves as a chemical intermediate for the synthesis of complex organic alkyl compounds and as a chloromethylating agent in anion exchange resins. This application is highlighted in a publication without a specified journal, authored by Rao (2005) (Rao, 2005).

Model Compound for Permeation Testing

Bis(dichloromethyl) ether has been proposed as a model compound for sulfur mustard in routine permeation testing of protective devices. Dubey et al. (2000) in the Journal of Applied Polymer Science conducted detailed studies on the sorption of these chemicals in elastomers, finding that bis(dichloromethyl) ether diffuses faster than sulfur mustard, following Fickian kinetics (Dubey et al., 2000).

Halogenating Reagent in Organic Synthesis

The compound has been found effective as a halogenating reagent in the synthesis of α-haloketones. Eshghi et al. (2015) in Research on Chemical Intermediates report that bis(dichloromethyl) ether-based ionic liquids are efficient for the α-chlorination/bromination of carbonyl compounds (Eshghi et al., 2015).

Environmental and Toxicological Research

Considerable research has also been devoted to understanding the environmental behavior and toxicological characteristics of bis(dichloromethyl) ether. Studies by authors like Shi et al. (2017) have explored chemical oxidation methods for its degradation and assessed the toxicity of its intermediates (Shi et al., 2017).

Safety And Hazards

  • Carcinogenicity : Bis(dichloromethyl) ether is a confirmed human carcinogen (A1 category) .

properties

IUPAC Name

dichloro(dichloromethoxy)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Cl4O/c3-1(4)7-2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYGSMOFSFOEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339727
Record name Bis(dichloromethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(dichloromethyl) ether

CAS RN

20524-86-1
Record name Bis(dichloromethyl) ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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